3-fluoro-4-methoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
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Description
3-fluoro-4-methoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H23FN2O4S and its molecular weight is 394.46. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure Analysis : The compound has been studied for its crystal structure and molecular interactions. For instance, Gelbrich, Haddow, and Griesser (2011) examined a related compound, highlighting its intramolecular and intermolecular hydrogen bonding, which can be crucial for understanding its molecular behavior and interactions (Gelbrich, Haddow, & Griesser, 2011).
Photodynamic Therapy Applications : The compound's derivatives have potential applications in photodynamic therapy, particularly in cancer treatment. Pişkin, Canpolat, and Öztürk (2020) synthesized new compounds with high singlet oxygen quantum yield, highlighting their use as photosensitizers in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antiviral Properties : Lee, Tseng, Lin, and Tseng (2017) discovered that certain diarylpyrazolylquinoline derivatives, including ones similar to the queried compound, have potent anti-dengue virus activity. This indicates a potential application in antiviral drug development (Lee, Tseng, Lin, & Tseng, 2017).
Electrophilic Fluorination : Yasui et al. (2011) discussed a novel electrophilic fluorinating reagent related to the compound . This has implications in enhancing the enantioselectivity of products, which is important in pharmaceutical synthesis (Yasui et al., 2011).
Fluorophore Development for Zinc(II) Detection : Kimber et al. (2001) and Kimber et al. (2003) conducted studies on fluorophores related to the compound for detecting Zinc(II), which is significant in the study of intracellular zinc and biochemical applications (Kimber et al., 2001) (Kimber et al., 2003).
properties
IUPAC Name |
3-fluoro-4-methoxy-N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O4S/c1-25-11-10-22-9-3-4-14-5-6-15(12-18(14)22)21-27(23,24)16-7-8-19(26-2)17(20)13-16/h5-8,12-13,21H,3-4,9-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFKDQHHKYDSBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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